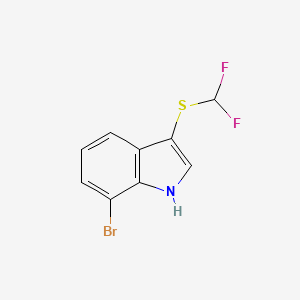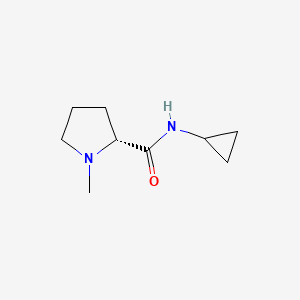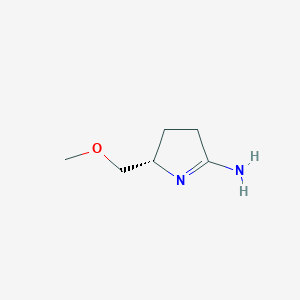![molecular formula C46H55O2P B12870250 (1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of a phosphine oxide group, which imparts significant reactivity and stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a binaphthyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the phosphine oxide group. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides, which are more stable and less reactive.
Reduction: The compound can be reduced back to the phosphine form under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in catalysis and material science .
Scientific Research Applications
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications:
Mechanism of Action
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects involves its interaction with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation and transformation of organic molecules. The molecular targets and pathways involved include the activation of C-H bonds, coordination to metal centers, and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of phenoxy groups.
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: Contains a ferrocene core and is used in similar catalytic applications.
(2-((3R,5R)-3,5-Bis((Tert-Butyldimethylsilyl)Oxy)Cyclohexylidene)Ethyl)Diphenylphosphine Oxide: Another phosphine oxide with different substituents.
Uniqueness
What sets (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide apart is its unique combination of steric and electronic properties, which enhance its performance as a ligand in catalytic processes. The presence of bulky tert-butyl groups provides steric hindrance, reducing unwanted side reactions, while the phenoxy and binaphthyl groups contribute to its electronic properties, making it a versatile and effective reagent in various chemical transformations .
Properties
Molecular Formula |
C46H55O2P |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
2-(3,5-ditert-butylphenoxy)-1-(2-dicyclohexylphosphorylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C46H55O2P/c1-45(2,3)34-29-35(46(4,5)6)31-36(30-34)48-41-27-25-32-17-13-15-23-39(32)43(41)44-40-24-16-14-18-33(40)26-28-42(44)49(47,37-19-9-7-10-20-37)38-21-11-8-12-22-38/h13-18,23-31,37-38H,7-12,19-22H2,1-6H3 |
InChI Key |
QXYDPJMLIJLIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
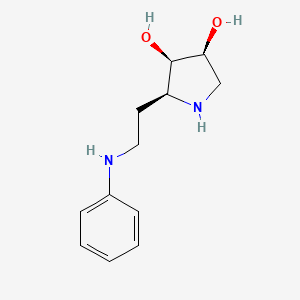
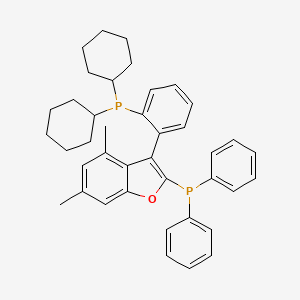
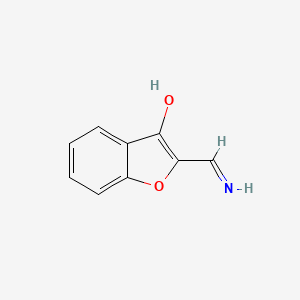
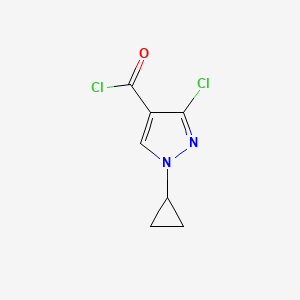
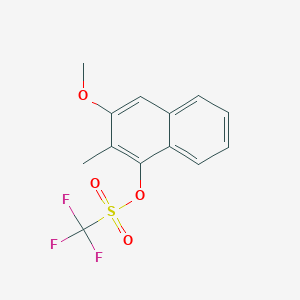
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
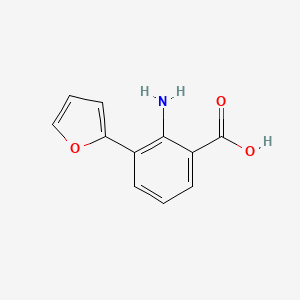
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
